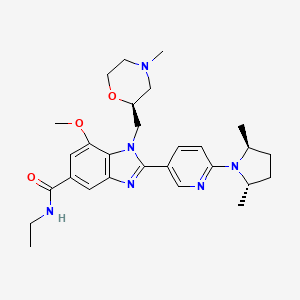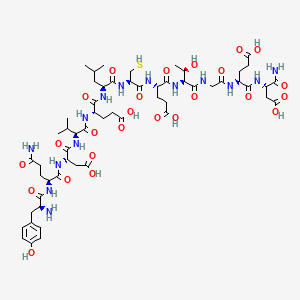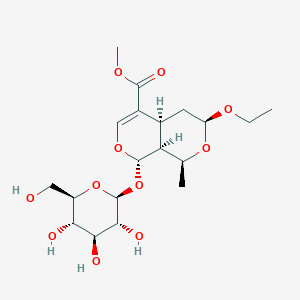
Antimicrobial agent-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimicrobial Agent-24 is a synthetic compound designed to inhibit the growth of or destroy microorganisms. It is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. These agents are crucial in combating infections and preventing the spread of diseases. This compound is particularly noted for its broad-spectrum activity, making it effective against a wide range of bacterial and fungal pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-24 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, including halogenation, nitration, and sulfonation, to enhance the antimicrobial properties of the compound. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous purification steps, including crystallization and chromatography, to remove any impurities. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Antimicrobial Agent-24 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation and nitration are common substitution reactions that introduce halogen or nitro groups into the compound, enhancing its antimicrobial activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various halogenated, nitrated, and sulfonated derivatives of this compound, each exhibiting unique antimicrobial properties.
Scientific Research Applications
Antimicrobial Agent-24 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antimicrobial action and to develop new antimicrobial agents.
Biology: The compound is employed in microbiological assays to evaluate its efficacy against different strains of bacteria and fungi.
Medicine: this compound is investigated for its potential use in treating infections, particularly those caused by antibiotic-resistant pathogens.
Industry: It is incorporated into coatings, textiles, and medical devices to provide antimicrobial protection and prevent biofilm formation.
Mechanism of Action
The mechanism of action of Antimicrobial Agent-24 involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the lipid bilayer of microbial cell membranes, causing structural damage and increased permeability, leading to cell lysis.
Protein Synthesis Inhibition: It binds to ribosomal subunits, preventing the translation of essential proteins required for microbial growth and survival.
DNA Interference: this compound can intercalate into microbial DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Triclosan: A widely used antimicrobial agent with similar broad-spectrum activity.
Chlorhexidine: Known for its effectiveness against both gram-positive and gram-negative bacteria.
Silver Nanoparticles: Utilized for their potent antimicrobial properties and ability to disrupt microbial cell membranes.
Uniqueness: Antimicrobial Agent-24 stands out due to its unique combination of chemical stability, broad-spectrum activity, and low toxicity to human cells. Unlike some other antimicrobial agents, it does not readily induce resistance in microbial populations, making it a valuable tool in the fight against infectious diseases.
Properties
Molecular Formula |
C19H17F2N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N'-(2,4-difluorophenyl)-2-(8-methoxy-5-methylquinolin-4-yl)oxyacetohydrazide |
InChI |
InChI=1S/C19H17F2N3O3/c1-11-3-6-16(26-2)19-18(11)15(7-8-22-19)27-10-17(25)24-23-14-5-4-12(20)9-13(14)21/h3-9,23H,10H2,1-2H3,(H,24,25) |
InChI Key |
ORYLXDDABIRCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=NC2=C(C=C1)OC)OCC(=O)NNC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



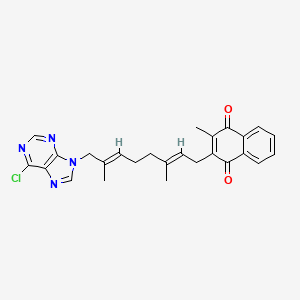
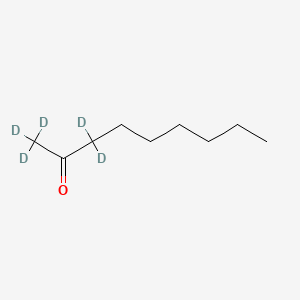

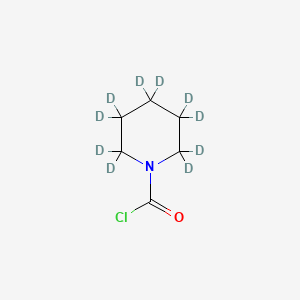

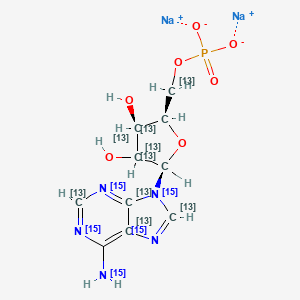
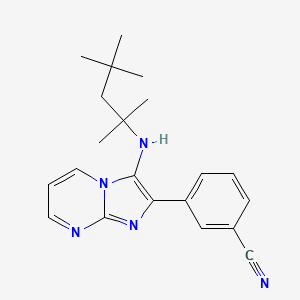
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
